molecular formula C9H19O5P B1582584 Ethyl 3-(diethoxyphosphoryl)propanoate CAS No. 3699-67-0

Ethyl 3-(diethoxyphosphoryl)propanoate

Cat. No. B1582584
M. Wt: 238.22 g/mol
InChI Key: JMJWCUOIOKBVNQ-UHFFFAOYSA-N
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Patent
US07655624B2

Procedure details

40.3 mmol of benzyl 3-diethylphosphonopropionate (12.1 g) are dissolved in 100 ml of ethanol, and 2 g of catalyst (5% Pd/C) are added. After stirring under an H2 atmosphere for 4 h, the active carbon is filtered off, and the solvent is distilled out. The product results as a colourless oil which slowly solidifies to a colourless solid at room temperature. The product is slightly contaminated with ethyl 3-diethylphosphono-propionate which, where appropriate, can be transferred into the organic phase by shaking several times with water and hexane, and be removed.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][C:11]([O:13]CC1C=CC=CC=1)=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C(OP(CCC(OCC)=O)(OCC)=O)C.O.CCCCCC>C(O)C>[CH2:7]([O:6][P:4]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])([O:3][CH2:1][CH3:2])=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CCC(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
catalyst
Quantity
2 g
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring under an H2 atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the active carbon is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled out
CUSTOM
Type
CUSTOM
Details
The product results as a colourless oil which
CUSTOM
Type
CUSTOM
Details
slowly solidifies to a colourless solid at room temperature
CUSTOM
Type
CUSTOM
Details
be removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OP(=O)(OCC)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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